2-Ethyl-2-methoxyhexyl Salicylate
Description
2-Ethylhexyl salicylate (CAS 118-60-5), also referred to as octyl salicylate or octisalate, is a synthetic ester of salicylic acid and 2-ethylhexanol. It is widely used in cosmetics and sunscreens as a UV-B filter due to its ability to absorb ultraviolet radiation in the 290–315 nm range .
Properties
Molecular Formula |
C16H24O4 |
|---|---|
Molecular Weight |
280.36 g/mol |
IUPAC Name |
(2-ethyl-2-methoxyhexyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C16H24O4/c1-4-6-11-16(5-2,19-3)12-20-15(18)13-9-7-8-10-14(13)17/h7-10,17H,4-6,11-12H2,1-3H3 |
InChI Key |
BNNAUTPRCUJOOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(COC(=O)C1=CC=CC=C1O)OC |
Origin of Product |
United States |
Preparation Methods
Process Description
The classical synthesis of 2-ethylhexyl salicylate (a close analog of 2-ethyl-2-methoxyhexyl salicylate) involves the esterification of salicylic acid with 2-ethylhexanol or isooctanol under reflux conditions using acid catalysts. A notable example is the use of a solid superacid catalyst such as sulfate-doped titanium dioxide-tungsten trioxide (SO4^2-/TiO2-WO3). This catalyst enables efficient esterification at elevated temperatures (~190°C) with high yield and purity.
Reaction Conditions and Procedure
- Reactants: Salicylic acid and 2-ethylhexanol (or isooctanol)
- Catalyst: Solid superacid SO4^2-/TiO2-WO3 (1.5–5.5% by mass relative to reactants)
- Molar Ratio: Salicylic acid to alcohol typically 1:2 to 1:5
- Temperature: Reflux at 150–200°C, commonly 190°C
- Reaction Time: 4–10 hours, often around 5 hours
- Post-Reaction Workup: Cooling, filtration to remove catalyst, washing with hot water and saturated sodium bicarbonate to neutralize, drying over anhydrous magnesium sulfate, and vacuum distillation to purify the ester.
Performance Metrics
- Yield: Typically above 80%, with reported yields up to 84.3% based on salicylic acid
- Purity: Gas chromatography (GC) purity exceeding 98%
- Catalyst Reusability: The solid superacid catalyst is easily separated, non-corrosive, non-polluting, and reusable, enhancing process sustainability.
Example Data Table of Reaction Parameters and Outcomes
| Parameter | Range/Value | Notes |
|---|---|---|
| Salicylic acid | 0.1 mol (13.8 g) | Standard batch size |
| Alcohol (2-ethylhexanol) | 0.3 mol (50 mL) | Molar ratio ~1:3 |
| Catalyst loading | 1.5–5.5% by mass | Typically 2 g in 100 mL flask |
| Temperature | 190°C | Reflux condition |
| Reaction time | 4–10 hours | 5 hours typical |
| Yield | 81.9% – 84.3% | Based on salicylic acid |
| Purity (GC) | >98% | High purity product |
This method is documented in Chinese patent CN102838487A and related technical literature, emphasizing its industrial applicability and environmental advantages due to the reusable solid acid catalyst and minimal equipment corrosion.
Enzymatic (Lipase-Catalyzed) Esterification Method
Overview
A green chemistry alternative to acid-catalyzed esterification employs immobilized lipase enzymes to catalyze the esterification of salicylic acid derivatives with 2-ethylhexanol under mild conditions. This method is solvent-free and uses reduced pressure evaporation to drive the reaction forward, minimizing environmental impact.
Reaction Parameters and Optimization
- Enzyme: Immobilized lipase (e.g., Novozym® 435)
- Temperature: 50–70°C, optimal around 66.5°C
- Reaction Time: 8–24 hours, optimal ~23 hours
- Enzyme Amount: 500–1000 PLU (lipase units), optimal ~881 PLU
- Molar Conversion: Up to 88.2% under optimized conditions
Experimental Setup
The reaction is conducted in a rotary evaporator flask under vacuum (around 560 torr) with stirring at 80 rpm. The enzyme and reactants are mixed directly without solvent, facilitating easy product recovery.
Advantages
- Mild reaction conditions preserving enzyme activity
- High conversion rates comparable to chemical methods
- Reusability of the immobilized enzyme with minimal loss of activity over multiple cycles
- Reduced environmental footprint due to solvent-free conditions and biocatalysis
Representative Data Table of Reaction Conditions and Conversion Rates
| Temperature (°C) | Time (h) | Enzyme Amount (PLU) | Molar Conversion (%) ± SD |
|---|---|---|---|
| 50 | 16 | 500 | 26.1 ± 3.2 |
| 60 | 16 | 750 | 66.7 ± 4.7 |
| 70 | 24 | 750 | 88.4 ± 1.5 |
| 60 | 24 | 1000 | 86.9 ± 1.9 |
| 70 | 16 | 1000 | 80.9 ± 4.2 |
This enzymatic synthesis method is detailed in a 2017 study published by MDPI, which also employed artificial neural network (ANN) modeling to optimize reaction variables for maximal conversion efficiency.
Other Esterification Approaches
While the above two methods represent the most practical and researched approaches for 2-ethyl-2-methoxyhexyl salicylate and closely related esters, other general esterification methods can be adapted:
- Conventional Acid Catalysts: Use of sulfuric acid or boric acid as catalysts in refluxing alcohol solutions. However, these methods often require longer reaction times and generate more waste.
- Chemical Activation: Use of coupling agents or acid chlorides to activate salicylic acid for ester formation, though less common for industrial-scale due to cost and complexity.
- Microwave-Assisted Synthesis: Emerging technique to reduce reaction times and energy consumption, though specific data for this compound is limited.
Summary Table Comparing Preparation Methods
| Method | Catalyst/Enzyme | Temperature (°C) | Reaction Time (h) | Yield/Conversion (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Solid Superacid Catalysis | SO4^2-/TiO2-WO3 solid acid | ~190 | 4–10 | 81.9–84.3 | >98 (GC) | Reusable catalyst, industrial scale |
| Enzymatic (Lipase) | Immobilized lipase (Novozym® 435) | 50–70 | 8–24 | Up to 88.4 | High | Green, mild conditions, reusable enzyme |
| Conventional Acid Catalysis | Sulfuric or boric acid | 100–150 | >10 | Moderate | Moderate | More waste, corrosion issues |
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methoxyhexyl Salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted salicylates depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-2-methoxyhexyl Salicylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug formulations and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of cosmetics, fragrances, and other consumer products
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methoxyhexyl Salicylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting enzymes involved in inflammatory processes, similar to other salicylates. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₅H₂₂O₃
- Molecular Weight : 250.33 g/mol
- Physical State : Clear, odorless liquid at room temperature .
- Solubility: Immiscible with water; miscible with ethanol, mineral oil, and organic solvents .
- UV Absorbance : Peak at 306.8 nm .
- Applications : Sunscreen agent, fragrance stabilizer, and solubilizer for other UV filters .
Comparison with Structurally Similar Compounds
Salicylate esters share a common core structure (a benzene ring with hydroxyl and ester groups) but differ in their alkyl chain modifications, leading to variations in physicochemical properties and applications. Below is a detailed comparison:
Homomenthyl Salicylate
- CAS: Not explicitly provided (commonly known as homosalate).
- Structure : Methyl group attached to a menthyl chain.
- Key Differences :
- UV Stability : Degrades 10% faster under UV exposure compared to 2-ethylhexyl salicylate, reducing its efficacy over time .
- Solubility : Superior oil solubility, making it a preferred solubilizer for crystalline UV filters like avobenzone .
- Applications : Primarily used in sunscreens and skincare products for UV-B protection.
Hexyldodecyl Salicylate
Octyl Salicylate (CAS 6969-49-9)
Methyl Salicylate and Ethyl Salicylate
- CAS : Methyl (119-36-8), Ethyl (118-61-6).
- Key Differences :
Data Table: Comparative Analysis of Salicylate Esters
Q & A
Basic: What are the established synthetic routes for 2-Ethyl-2-methoxyhexyl Salicylate, and how can reaction conditions be optimized for academic-scale production?
Methodological Answer:
The synthesis typically involves esterification between salicylic acid and 2-ethyl-2-methoxyhexanol, catalyzed by acid (e.g., sulfuric acid) or enzymes. Key steps include:
- Temperature Control : Maintaining 80–100°C to balance reaction rate and side-product formation .
- Solvent Selection : Toluene or dichloromethane to enhance miscibility and azeotropic water removal .
- Catalyst Optimization : Acidic ion-exchange resins or lipases for greener synthesis .
For academic-scale optimization, Design of Experiments (DoE) frameworks (e.g., factorial design) can systematically evaluate variables like molar ratios, temperature, and catalyst loading to maximize yield and minimize byproducts .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of 2-Ethyl-2-methoxyhexyl Salicylate?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm ester linkage (δ ~4.3 ppm for –OCH2–) and methoxy group (δ ~3.3 ppm) .
- GC-MS : Quantifies purity and identifies volatile impurities (e.g., unreacted alcohol or acid) .
- HPLC-PDA : Assesses hydrolytic stability under accelerated conditions (e.g., pH 7.4 buffer at 40°C) .
- FT-IR : Validates ester carbonyl stretch (~1740 cm⁻¹) and phenolic –OH absence post-esterification .
Basic: What are the key stability considerations (e.g., photodegradation, hydrolysis) for 2-Ethyl-2-methoxyhexyl Salicylate in experimental storage and handling?
Methodological Answer:
- Photostability : UV/Vis spectroscopy under simulated sunlight (e.g., 300–400 nm) reveals degradation kinetics. Store in amber glass at –20°C to suppress radical-mediated oxidation .
- Hydrolytic Stability : Monitor via pH-dependent HPLC studies; use anhydrous solvents (e.g., DMF) for reactions .
- Thermal Stability : TGA/DSC analysis identifies decomposition thresholds (>150°C) for safe handling .
Advanced: How can factorial design be applied to optimize the synthesis parameters of 2-Ethyl-2-methoxyhexyl Salicylate while minimizing byproduct formation?
Methodological Answer:
A 2³ factorial design evaluates three variables (e.g., temperature, catalyst concentration, reaction time) at two levels:
- Response Variables : Yield, byproduct percentage (e.g., diesters or transesterification products).
- Interaction Effects : ANOVA identifies significant interactions (e.g., temperature × catalyst loading).
- Case Study : A 2024 study on rotating packed bed reactors reduced reaction time by 40% via optimized turbulence and mass transfer .
Post-optimization, Response Surface Methodology (RSM) refines conditions for >95% yield .
Advanced: What computational chemistry approaches are suitable for predicting the interaction mechanisms of 2-Ethyl-2-methoxyhexyl Salicylate with biological macromolecules?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin (e.g., BSA) to assess pharmacokinetics .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict UV absorption maxima and photochemical reactivity .
- Docking Studies : AutoDock Vina evaluates affinity for cyclooxygenase (COX) enzymes, relevant to anti-inflammatory potential .
- Machine Learning : Train models on salicylate datasets to predict toxicity (e.g., EC50 for aquatic organisms) .
Advanced: How should researchers address contradictory findings in the compound’s UV absorption profiles across different solvent systems?
Methodological Answer:
- Solvent Polarity Analysis : Compare λmax in aprotic (e.g., acetonitrile) vs. protic (e.g., ethanol) solvents to identify solvatochromic shifts .
- Quantum Chemical Calculations : TD-DFT models correlate experimental UV-Vis data with electronic transitions (e.g., π→π* in salicylate moiety) .
- Controlled Replicates : Standardize solvent purity (HPLC-grade) and degas samples to eliminate oxygen quenching artifacts .
- Meta-Analysis : Apply multivariate regression to reconcile discrepancies from literature (e.g., pH, ionic strength) .
Advanced: What strategies ensure reproducibility in synthesizing 2-Ethyl-2-methoxyhexyl Salicylate across independent laboratories?
Methodological Answer:
- Standard Operating Protocols (SOPs) : Document inert atmosphere (N2/Ar) requirements and stirrer speed (±5% tolerance) .
- Interlaboratory Validation : Share characterized samples (NMR, GC-MS) via platforms like PubChem to calibrate instrumentation .
- Open Data Practices : Publish raw spectral data and reaction logs in supplementary materials for peer verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
